molecular formula C14H20N2O2 B3103981 2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 1455171-49-9

2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B3103981
CAS No.: 1455171-49-9
M. Wt: 248.32 g/mol
InChI Key: BOAJKZJPJXHPQH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is an organic compound that features a benzyloxy group and a piperazine ring

Scientific Research Applications

2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-methylpiperazine with benzyl chloroformate, followed by the introduction of an ethanone group. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of palladium-catalyzed cross-coupling reactions can also be employed to streamline the synthesis process, making it more efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-(4-ethylpiperazin-1-yl)ethan-1-one
  • 2-(Benzyloxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one
  • 2-(Benzyloxy)-1-(4-methylpiperidin-1-yl)ethan-1-one

Uniqueness

2-(Benzyloxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The methyl group on the piperazine ring also contributes to its distinct pharmacological profile, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-7-9-16(10-8-15)14(17)12-18-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAJKZJPJXHPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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